

Application Note: X-ray Diffraction (XRD)

Analysis of Lanarkite Powder

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Compound of Interest

Compound Name: *Lead(2+); oxolead; sulfate*

Cat. No.: *B088974*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanarkite, with the chemical formula $\text{Pb}_2(\text{SO}_4)\text{O}$, is a lead oxysulfate mineral.^{[1][2]} It crystallizes in the monoclinic system and is typically found as a secondary mineral in the oxidized zones of lead sulfide deposits.^{[3][4]} Accurate characterization of lanarkite is crucial in various fields, including mineralogy, materials science, and environmental studies, due to its association with lead-bearing materials. X-ray diffraction (XRD) is a primary analytical technique for the identification and quantitative analysis of crystalline materials like lanarkite.^[5] This non-destructive method provides detailed information about the crystal structure, phase purity, and crystallite size.^[6] This application note provides a detailed protocol for the XRD analysis of lanarkite powder, from sample preparation to data interpretation using Rietveld refinement.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data. The goal is to produce a fine, homogeneous powder with random crystallite orientation to ensure accurate peak intensities.^[7]

- **Grinding:** If the initial lanarkite sample is coarse, it must be ground into a fine powder.

- Use an agate mortar and pestle to grind approximately 0.5-1 g of the material.[8]
- Grind the sample until it becomes a fine, homogeneous powder, ideally with a particle size in the micrometer range.[9] Grinding under a liquid medium like ethanol can help minimize sample loss and potential structural damage.[7]
- Homogenization: Ensure the powder is well-mixed to guarantee that the analyzed sample is representative of the bulk material.[9]
- Mounting:
 - Carefully load the fine lanarkite powder into a standard powder XRD sample holder.
 - Use a glass slide or a similar flat surface to gently press the powder and create a smooth, flat surface that is flush with the holder's surface.[10] This is important to avoid errors in peak positions due to sample height displacement.
 - For very small sample quantities, a zero-background sample holder (e.g., a single crystal of silicon) is recommended to minimize background noise in the diffraction pattern.[8][10]

Instrumentation and Data Acquisition

The following are typical parameters for collecting a powder XRD pattern of lanarkite. These may be adjusted based on the specific instrument and the nature of the sample.

- Instrument: A modern powder X-ray diffractometer.
- X-ray Source: Copper (Cu) K α radiation ($\lambda = 1.54056 \text{ \AA}$) is commonly used.
- Operating Voltage and Current: Typically 40 kV and 40 mA.
- Scan Type: Continuous scan.
- Scan Range (2θ): 10° to 80° .
- Step Size: 0.02° .

- Scan Speed/Time per Step: A dwell time of 1-2 seconds per step is generally sufficient. To improve signal-to-noise, especially for trace phases or poorly crystalline material, a longer collection time may be necessary.[\[11\]](#)

Data Analysis

- Phase Identification:
 - The initial step in data analysis is to identify the crystalline phases present in the sample.
 - This is achieved by comparing the experimental diffraction pattern with reference patterns from a comprehensive database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[\[6\]](#)[\[12\]](#) The reference pattern for lanarkite is PDF card #33-1486.[\[13\]](#)
- Quantitative Analysis (Rietveld Refinement):
 - Rietveld refinement is a powerful technique that uses a least-squares approach to fit a calculated theoretical diffraction profile to the entire measured experimental pattern.[\[14\]](#)[\[15\]](#)
 - This method can provide accurate quantitative information on the weight fraction of lanarkite in a multiphase sample, as well as precise lattice parameters, crystallite size, and strain.[\[12\]](#)[\[16\]](#)
 - Software packages such as GSAS, FullProf, or commercial software from instrument manufacturers are used for Rietveld refinement.[\[16\]](#) The refinement process involves adjusting various parameters (e.g., background, peak shape, lattice parameters, and atomic positions) until the best fit between the calculated and observed patterns is achieved.[\[11\]](#)

Data Presentation

The crystallographic and diffraction data for lanarkite are summarized in the tables below.

Table 1: Crystallographic Data for Lanarkite

| Parameter | Value | Reference |
|--------------------|------------------------------------|-----------|
| Chemical Formula | $\text{Pb}_2(\text{SO}_4)\text{O}$ | [1][17] |
| Crystal System | Monoclinic | [1][17] |
| Space Group | C2/m | [3] |
| Lattice Parameters | $a = 13.769 \text{ \AA}$ | [17] |
| | $b = 5.698 \text{ \AA}$ | |
| | $c = 7.079 \text{ \AA}$ | |
| | $\beta = 115.79^\circ$ | |
| Unit Cell Volume | 500.07 \AA^3 | [17] |

Table 2: Major X-ray Powder Diffraction Peaks for Lanarkite

(Calculated for Cu K α radiation, $\lambda = 1.54056 \text{ \AA}$)

| d-spacing (\AA) | 2θ ($^\circ$) | Relative Intensity (%) |
|----------------------------|------------------------|------------------------|
| 4.42 | 20.08 | 10 |
| 3.33 | 26.75 | 80 |
| 2.95 | 30.27 | 100 |
| 2.85 | 31.36 | 30 |
| 2.260 | 39.86 | 16 |
| 2.048 | 44.19 | 20 |
| 1.841 | 49.47 | 20 |

Data sourced from RRUFF
project.[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the XRD analysis of lanarkite powder.

Caption: Workflow for Lanarkite XRD Analysis.

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- To cite this document: BenchChem. [Application Note: X-ray Diffraction (XRD) Analysis of Lanarkite Powder]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b088974#x-ray-diffraction-xrd-analysis-of-lanarkite-powder>]

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